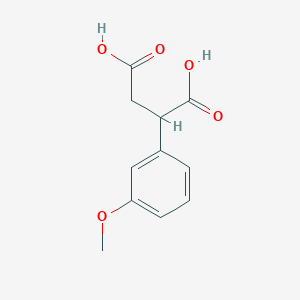

2-(3-Methoxyphenyl)succinic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(3-methoxyphenyl)butanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O5/c1-16-8-4-2-3-7(5-8)9(11(14)15)6-10(12)13/h2-5,9H,6H2,1H3,(H,12,13)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFRXNLZHJFZSSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00342750 | |

| Record name | 2-(3-Methoxyphenyl)succinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00342750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15378-02-6 | |

| Record name | 2-(3-Methoxyphenyl)succinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00342750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 3 Methoxyphenyl Succinic Acid

Direct Synthesis Approaches

Direct synthesis methods provide a straightforward route to 2-(3-methoxyphenyl)succinic acid, often starting from readily available precursors.

Aldol (B89426) Condensation Reactions

Aldol condensation is a fundamental carbon-carbon bond-forming reaction in organic synthesis. magritek.comazom.com In the context of synthesizing this compound, a plausible approach involves the reaction of a derivative of 3-methoxybenzaldehyde (B106831) with a succinate (B1194679) ester enolate. The general mechanism of an aldol condensation involves the deprotonation of an α-carbon of a carbonyl compound to form an enolate, which then acts as a nucleophile, attacking the carbonyl carbon of another molecule. magritek.com The resulting β-hydroxy carbonyl compound can then be dehydrated to form an α,β-unsaturated carbonyl compound. magritek.comazom.com

While a specific, detailed procedure for the direct synthesis of this compound via aldol condensation is not extensively documented in the provided search results, the principles of the Stobbe condensation, a related reaction, can be illustrative. The Stobbe reaction involves the condensation of an alkylidene succinate with an aldehyde or ketone. thieme-connect.de For instance, the reaction of diethyl succinate with 3-methoxybenzaldehyde in the presence of a strong base like sodium ethoxide would be a logical starting point. The resulting product would likely be an alkylidene succinate, which could then be further processed to yield the target molecule. It's important to note that the reaction conditions, particularly the choice of base and solvent, can significantly influence the yield and may lead to side reactions like ester hydrolysis. thieme-connect.de

Photocatalytic Carboxylation Protocols

Recent advancements in photoredox catalysis have opened new avenues for the carboxylation of organic molecules using carbon dioxide (CO2) as a sustainable C1 source. researchgate.netrsc.org These methods often operate under mild conditions, utilizing visible light and a photocatalyst to activate the substrate. chemrxiv.orgdiva-portal.org

A promising strategy for the synthesis of this compound involves the photocatalytic carboxylation of a suitable precursor derived from 3-methoxystyrene. One approach is the reductive C=C double bond cleavage of styrenes. cjcatal.com In this type of reaction, a styrene (B11656) derivative can be converted to an aryl acetic acid. While this doesn't directly yield the succinic acid, it demonstrates the feasibility of C-C bond formation at the benzylic position using CO2.

A more direct, albeit challenging, approach would be the hydrocarboxylation of a derivative of 3-methoxyphenyl)itaconic acid. Photocatalytic methods for the hydrocarboxylation of alkenes with CO2 have been developed, providing access to carboxylic acids. researchgate.net For example, a visible-light-driven, photocatalyst-free hydrocarboxylation of styrenes has been reported. researchgate.net Adapting such a protocol to a suitably substituted itaconic acid derivative could potentially lead to the desired this compound. The reaction would likely involve the generation of a radical intermediate from the alkene, which then reacts with CO2.

Strategies for Stereoselective Synthesis

Controlling the stereochemistry during the synthesis of this compound is crucial when chiral-specific properties are desired. Asymmetric synthesis methods aim to produce a single enantiomer or diastereomer of the target molecule.

Asymmetric Hydrogenation of Related Alkylidene Succinates

Asymmetric hydrogenation is a powerful technique for establishing stereocenters with high enantioselectivity. wikipedia.org This method involves the addition of hydrogen across a double bond in the presence of a chiral catalyst. For the synthesis of enantiomerically enriched this compound, a key precursor would be 2-(3-methoxyphenyl)itaconic acid or a similar alkylidene succinate.

The hydrogenation of this precursor using a chiral rhodium catalyst, such as one complexed with a chiral phosphine (B1218219) ligand like TangPhos, has been shown to be highly effective for producing chiral 2-substituted succinic acids with excellent enantiomeric excess (ee). nih.gov The general principle involves the coordination of the substrate to the chiral metal catalyst, followed by the stereoselective delivery of hydrogen to one face of the double bond. The choice of catalyst, solvent, and reaction conditions are critical for achieving high enantioselectivity. researchgate.net

| Precursor | Catalyst System | Product | Enantiomeric Excess (ee) |

| 2-(3-methoxyphenyl)itaconic acid | Rh-TangPhos | (R)- or (S)-2-(3-methoxyphenyl)succinic acid | Up to 99% nih.gov |

| Other Alkylidene Succinates | Chiral Ru-based catalysts | Chiral Substituted Succinic Acids | High epa.gov |

Chiral Succinic Anhydride (B1165640) Synthesis

Another strategy for stereoselective synthesis involves the use of chiral auxiliaries. A chiral auxiliary is a chiral compound that is temporarily incorporated into the substrate to direct a stereoselective reaction. youtube.com After the desired stereocenter is created, the auxiliary is removed.

In the context of this compound, one could envision a synthesis starting from a chiral succinic anhydride derivative. While a specific method for 3-(2-methoxyphenyl)succinic anhydride is mentioned in the outline, the principle can be extended. The synthesis might involve the reaction of a chiral alcohol, acting as the auxiliary, with a succinic anhydride precursor to form a chiral half-ester. Subsequent diastereoselective reactions, such as alkylation at the alpha-position with a 3-methoxyphenyl (B12655295) group, would establish the desired stereocenter. Finally, removal of the chiral auxiliary would yield the enantiomerically enriched this compound. The success of this approach hinges on the ability of the chiral auxiliary to effectively control the stereochemical outcome of the key bond-forming step. nih.govnih.gov

Purification and Isolation Techniques

Following the synthesis, the crude product must be purified to remove unreacted starting materials, catalysts, and byproducts. The choice of purification method depends on the physical and chemical properties of this compound and the impurities present.

Common purification techniques for succinic acid and its derivatives produced from fermentation broths, which can be analogous to chemical synthesis workups, include:

Crystallization: This is a widely used technique for purifying solid compounds. The crude product is dissolved in a suitable solvent at an elevated temperature, and then the solution is cooled to allow the desired compound to crystallize out, leaving impurities in the solution. bangor.ac.ukresearchgate.net For succinic acid, acidification of a solution containing its salt can induce crystallization. mdpi.com

Chromatography: Column chromatography using a non-functionalized resin can be an effective method for separating succinic acid from other organic acids and salts. google.com The separation is based on the differential partitioning of the compounds between the stationary phase (resin) and the mobile phase (eluent).

Extraction: Liquid-liquid extraction can be employed to separate the product from impurities based on their differing solubilities in two immiscible liquid phases. researchgate.net

Filtration and Centrifugation: These methods are used to separate solid products from liquid reaction mixtures or crystallization solvents. bangor.ac.ukmdpi.com Ultrafiltration can be used to remove microbial cells in fermentation-based production. researchgate.net

The purity of the final product is typically assessed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and melting point determination. bangor.ac.uk

| Purification Technique | Principle | Application for this compound |

| Crystallization | Differential solubility | Primary method for obtaining high-purity solid product. bangor.ac.ukmdpi.com |

| Chromatography | Differential partitioning | Separation from structurally similar impurities. google.com |

| Extraction | Differential solubility | Removal of soluble impurities. researchgate.net |

| Filtration/Centrifugation | Solid-liquid separation | Isolation of the solid product. bangor.ac.ukmdpi.com |

Flash Silica (B1680970) Gel Chromatography

Flash silica gel chromatography is a rapid and efficient method for purifying compounds on a preparative scale (milligrams to grams). It utilizes a column packed with silica gel of a small particle size (typically 40-63 µm) and positive pressure to force the solvent through the column at a higher flow rate than traditional gravity-fed column chromatography.

General Procedure: The crude this compound would be dissolved in a minimal amount of a suitable solvent and adsorbed onto a small amount of silica gel. This "dry-loaded" sample is then placed at the top of a silica gel column. The column is eluted with a solvent system of appropriate polarity. For a dicarboxylic acid like this compound, a polar solvent system, likely a mixture of a non-polar solvent (like hexane (B92381) or dichloromethane) and a polar solvent (like ethyl acetate (B1210297) or methanol), would be required. The polarity of the eluent would likely be gradually increased to first elute less polar impurities, followed by the desired product. The fractions would be collected and analyzed by thin-layer chromatography (TLC) to identify those containing the pure product.

Without specific research data, a hypothetical solvent system could be a gradient of ethyl acetate in hexane, possibly with the addition of a small amount of acetic or formic acid to the mobile phase to suppress the ionization of the carboxylic acid groups and reduce tailing on the silica gel.

Table 1: General Parameters for Flash Silica Gel Chromatography

| Parameter | Description |

|---|---|

| Stationary Phase | Silica gel (40-63 µm particle size) |

| Mobile Phase | A solvent mixture, typically a non-polar solvent (e.g., hexane, dichloromethane) and a polar solvent (e.g., ethyl acetate, methanol). The ratio is optimized based on the polarity of the compound and impurities. |

| Elution Mode | Isocratic (constant solvent composition) or gradient (increasing polarity over time). |

| Detection | Typically by collecting fractions and analyzing them using Thin-Layer Chromatography (TLC) with a UV indicator or a staining agent. |

Preparative Thin Layer Chromatography

Preparative Thin Layer Chromatography (Prep TLC) is a purification technique used for smaller quantities of material (typically less than 100 mg). It operates on the same principles as analytical TLC but uses thicker silica gel plates to accommodate a larger amount of sample.

General Procedure: A concentrated solution of the crude this compound would be carefully applied as a narrow band near the bottom of a preparative TLC plate. The plate is then developed in a sealed chamber containing a suitable solvent system. After the solvent front has moved up the plate, the plate is removed and the solvent is allowed to evaporate. The separated bands of compounds are visualized, usually under UV light. The band corresponding to the desired product is scraped from the plate. The compound is then extracted from the silica gel using a polar solvent, and the silica is removed by filtration.

Table 2: General Parameters for Preparative Thin Layer Chromatography

| Parameter | Description |

|---|---|

| Stationary Phase | Silica gel coated on a glass or aluminum plate (typically 0.5-2 mm thickness). |

| Mobile Phase | A solvent system optimized by analytical TLC to give good separation between the product and impurities (Rf of the product is ideally between 0.2 and 0.4). |

| Sample Application | As a concentrated solution applied in a thin line. |

| Detection | UV visualization (if the compound is UV active) or staining of a small portion of the plate. |

| Recovery | Scraping the silica band containing the product and eluting the product with a polar solvent. |

Column Chromatography

Traditional column chromatography is a gravity-fed method for purifying compounds. It is generally slower than flash chromatography but can be effective for separations where high resolution is required.

General Procedure: A glass column is packed with silica gel as a slurry in a non-polar solvent. The crude this compound, dissolved in a minimum amount of solvent, is loaded onto the top of the column. The column is then eluted with a solvent system of increasing polarity. Fractions are collected and analyzed by TLC to determine which contain the pure compound. The principles are very similar to flash chromatography, with the main difference being the reliance on gravity for the solvent flow.

Table 3: General Parameters for Column Chromatography

| Parameter | Description |

|---|---|

| Stationary Phase | Silica gel (typically 63-200 µm particle size). |

| Mobile Phase | A solvent system determined by TLC analysis, often starting with a less polar eluent and gradually increasing the polarity. |

| Elution Mode | Isocratic or gradient elution under gravity flow. |

| Detection | Collection of fractions and analysis by TLC. |

Chemical Reactivity and Transformations of 2 3 Methoxyphenyl Succinic Acid

Carboxylic Acid Group Transformations

The two carboxylic acid moieties are the most reactive sites on the molecule, readily undergoing reactions such as reduction, esterification, and amidation.

The dicarboxylic acid functionality of 2-(3-Methoxyphenyl)succinic acid can be reduced to yield the corresponding diol. This transformation requires a powerful reducing agent, as weaker agents are generally ineffective for reducing carboxylic acids. youtube.com

Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this type of reduction. chemguide.co.uklibretexts.org The reaction, typically conducted in an anhydrous ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF), converts both carboxylic acid groups into primary alcohols. youtube.comchemguide.co.uk The process involves the nucleophilic attack of hydride ions from LiAlH₄ on the carbonyl carbons. youtube.com An acidic workup is subsequently required to neutralize the reaction and protonate the resulting alkoxide intermediates to form the final alcohol product. chemguide.co.ukyoutube.com The reduction of this compound specifically yields 2-(3-methoxyphenyl)butane-1,4-diol.

It is important to note that milder reducing agents, such as sodium borohydride (B1222165) (NaBH₄), are not strong enough to reduce carboxylic acids and would therefore be ineffective for this transformation. youtube.comlibretexts.org

| Reagent | Product | Conditions |

| 1. Lithium Aluminum Hydride (LiAlH₄) 2. Acid Workup (e.g., H₃O⁺) | 2-(3-methoxyphenyl)butane-1,4-diol | Anhydrous ether solvent (e.g., THF) |

| Sodium Borohydride (NaBH₄) | No reaction | - |

Esterification of this compound can be achieved through several protocols to produce mono- or di-esters, which are valuable intermediates in the synthesis of polymers, plasticizers, and fine chemicals. researchgate.net

The most traditional method is the Fischer-Speier esterification, which involves heating the carboxylic acid with an excess of an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). masterorganicchemistry.com The reaction is an equilibrium process, and to drive it towards the ester product, water is typically removed as it forms, often using a Dean-Stark apparatus. masterorganicchemistry.com

Modern protocols often employ solid acid catalysts, which simplify product purification and catalyst recycling. researchgate.net Catalysts like acidic ion-exchange resins (e.g., Dowex H+), zeolites, and sulfonated carbons have proven effective for the esterification of succinic acid and its derivatives. researchgate.netnih.govrsc.org For instance, using a heterogeneous catalyst like D-Hβ in a microwave-irradiated reactor can lead to high conversion rates and selectivity for the desired ester product. researchgate.net The reaction can be performed with various alcohols, such as methanol (B129727), ethanol, or isopropanol, to yield the corresponding methyl, ethyl, or isopropyl esters. researchgate.net

| Alcohol | Catalyst | Product(s) |

| Methanol | H₂SO₄ (catalytic) | 1-methyl 4-(3-methoxyphenyl)succinate, Dimethyl 2-(3-methoxyphenyl)succinate |

| Ethanol | Amberlyst 15 resin | 1-ethyl 4-(3-methoxyphenyl)succinate, Diethyl 2-(3-methoxyphenyl)succinate |

| 2-Propanol | D-Hβ Zeolite | 1-isopropyl 4-(3-methoxyphenyl)succinate, Diisopropyl 2-(3-methoxyphenyl)succinate |

The carboxylic acid groups can be converted to amides by reaction with primary or secondary amines. This transformation, crucial in medicinal chemistry, typically requires activation of the carboxylic acid. nih.gov

Direct thermal amidation by heating the carboxylic acid and amine is possible but often requires high temperatures. rsc.org More commonly, coupling agents are used to facilitate the reaction under milder conditions. A variety of modern reagents have been developed for this purpose. For example, tris(2,2,2-trifluoroethyl) borate, B(OCH₂CF₃)₃, is an effective reagent for the direct amidation of carboxylic acids with a broad range of amines, often allowing for simple filtration-based purification. nih.govacs.org

Other effective methods include the use of boronic acid catalysts or uronium salts like COMU, which promote amide bond formation under mild conditions. organic-chemistry.org The reaction of this compound with an amine can lead to the formation of a mono-amide, a di-amide, or a cyclic imide (succinimide), depending on the reaction conditions and the nature of the amine used.

| Amine | Coupling Agent/Method | Potential Product(s) |

| Benzylamine | B(OCH₂CF₃)₃ | N-benzyl-3-(carboxy)-4-(3-methoxyphenyl)butanamide, N,N'-dibenzyl-2-(3-methoxyphenyl)succinamide |

| Aniline | 5-methoxy-2-iodophenylboronic acid | 3-(carboxy)-4-(3-methoxyphenyl)-N-phenylbutanamide, 2-(3-methoxyphenyl)-N,N'-diphenylsuccinamide |

| Ammonia | Heat | 3-carboxy-4-(3-methoxyphenyl)butanamide, 1-(3-methoxyphenyl)pyrrolidine-2,5-dione (a succinimide (B58015) derivative) |

Aromatic Ring Modifications

Direct nucleophilic aromatic substitution (SNAr) on the methoxyphenyl ring of this compound is generally not a favorable reaction. The methoxy (B1213986) group (-OCH₃) is a poor leaving group, and as an electron-donating group, it does not sufficiently activate the aromatic ring towards nucleophilic attack. SNAr reactions typically require the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group, which are absent in this molecule.

However, a common transformation involving nucleophiles is the cleavage of the methyl ether bond to unmask the corresponding phenol (B47542). This reaction proceeds via a nucleophilic attack on the methyl carbon of the methoxy group, rather than the aromatic ring itself. Strong acids like hydrobromic acid (HBr) or Lewis acids such as boron tribromide (BBr₃) are effective reagents for this demethylation, which would convert this compound into 2-(3-hydroxyphenyl)succinic acid.

Oxidation Reactions of Peripheral Functional Groups

The peripheral functional groups of this compound offer sites for oxidation reactions, although the carboxylic acid groups themselves are already in a high oxidation state. noaa.gov The primary sites for oxidation are the benzylic carbon (the carbon atom attached to both the phenyl ring and the succinic acid backbone) and the aromatic ring itself.

Oxidation of the benzylic C-H bond can be achieved using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid. This would transform the benzylic position into a ketone, yielding 2-(3-methoxyphenyl)-2-oxosuccinic acid. However, such harsh conditions also risk oxidative cleavage of the molecule or unwanted oxidation of the aromatic ring.

The aromatic ring is also susceptible to oxidation, particularly under vigorous conditions, which could lead to ring-opening and the formation of various degradation products. The methoxy group can make the ring more susceptible to oxidative degradation compared to an unsubstituted benzene (B151609) ring. Therefore, achieving selective oxidation of a peripheral group without affecting other parts of the molecule requires careful selection of reagents and reaction conditions.

General Mechanistic Studies of Reactions Involving the Succinic Acid Framework

The reactivity of the succinic acid framework, as exemplified by this compound, is governed by the two carboxylic acid functional groups and the methylene (B1212753) and methine carbons of the butane (B89635) backbone. The presence of the 3-methoxyphenyl (B12655295) substituent can also influence reactivity through electronic and steric effects. Mechanistic studies on related structures provide insight into the potential transformations of this compound.

Mechanisms of Catalysis in Nucleophilic Reactions of Carboxylic Acid Derivatives

Nucleophilic acyl substitution is a fundamental reaction class for carboxylic acids and their derivatives. researchgate.net The reactions of this compound, involving its two carboxyl groups, are subject to various forms of catalysis that enhance the reaction rate. These reactions typically proceed through an addition-elimination mechanism, where a nucleophile adds to the carbonyl carbon, forming a tetrahedral intermediate, which then collapses to expel a leaving group. researchgate.net

Acid and Base Catalysis: The interconversion of carboxylic acid derivatives is often facilitated by acid or base catalysis. researchgate.net

Acid Catalysis: In the presence of an acid, the carbonyl oxygen of the carboxylic acid is protonated. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by weak nucleophiles. For esterification, a common reaction, an alcohol acts as the nucleophile. The mechanism involves protonation of the carbonyl, nucleophilic attack by the alcohol, proton transfer, and subsequent elimination of water. libretexts.org

Base Catalysis: Base catalysis typically involves the deprotonation of the nucleophile, making it more potent. For the hydrolysis of an ester back to the carboxylic acid, a hydroxide (B78521) ion can act as the nucleophile. scirp.org The reaction proceeds through a tetrahedral intermediate which is then protonated. scirp.org Studies on the hydrolysis of lysine (B10760008) acetylsalicylate show that the reaction is subject to an acid-base catalysis mechanism with multiple reaction pathways. scirp.org The instability in basic medium suggests the predominance of hydrolysis catalyzed by hydroxide ions. scirp.org

The general mechanism for nucleophilic acyl substitution is a two-step process:

Nucleophilic Addition: The nucleophile attacks the electrophilic carbonyl carbon, breaking the π bond and forming a tetrahedral intermediate.

Elimination of the Leaving Group: The intermediate collapses, reforming the carbonyl π bond and expelling the leaving group.

The relative reactivities of carboxylic acid derivatives in these substitutions are a key consideration. researchgate.net

Table 1: General Mechanisms in Nucleophilic Reactions of Carboxylic Acid Derivatives

| Catalyst Type | Mechanistic Steps | Key Intermediate |

| Acid Catalysis | 1. Protonation of carbonyl oxygen. 2. Nucleophilic attack. 3. Proton transfer. 4. Elimination of leaving group (e.g., H₂O). 5. Deprotonation. libretexts.org | Protonated Tetrahedral Intermediate |

| Base Catalysis | 1. Nucleophilic attack by a strong nucleophile (e.g., OH⁻). 2. Formation of a tetrahedral intermediate. 3. Elimination of the leaving group. 4. Protonation of the product. scirp.org | Tetrahedral Alkoxide Intermediate |

| Uncatalyzed | Direct nucleophilic attack on the carbonyl carbon, typically requiring a strong nucleophile. | Tetrahedral Intermediate |

Cycloaddition Reaction Mechanisms

Cycloaddition reactions involve the formation of a cyclic molecule from two or more unsaturated molecules. While succinic acid itself is saturated, its derivatives can be precursors to species that participate in cycloadditions. For instance, the corresponding acid chloride could be treated with a non-nucleophilic base to form a ketene (B1206846) via an elimination reaction. libretexts.org Ketenes are known to undergo [2+2] cycloadditions. libretexts.org

Another major class is the [3+2] cycloaddition, also known as a 1,3-dipolar cycloaddition, which is a primary method for synthesizing five-membered heterocyclic rings. uchicago.edustudysmarter.co.uk These reactions involve a 1,3-dipole reacting with a dipolarophile. Research on the [2+3] cycloaddition of (Z)-C-(3,4,5-trimethoxyphenyl)-N-methylnitrone with nitroethenes shows that such reactions can proceed under mild conditions to yield stereoisomeric isoxazolidines. researchgate.netresearchgate.net The regioselectivity of these reactions can often be explained by electrophilicity indexes, while stereoselectivity is influenced by a combination of steric and secondary orbital interactions. researchgate.net

The mechanism of these reactions can be either concerted (one-step) or stepwise. In a concerted mechanism, all bonds are formed in a single transition state. libretexts.org In a stepwise mechanism, an intermediate is formed, which can be zwitterionic or diradical in nature. researchgate.net

Table 2: Types of Cycloaddition Reactions

| Reaction Type | Reactants | Product Ring Size | Mechanistic Nature |

| [2+2] Cycloaddition | Two alkene units (or one alkene and one ketene) libretexts.org | 4-membered ring libretexts.org | Can be thermal or photochemical; may involve diradical intermediates. libretexts.org |

| [3+2] Cycloaddition | A 1,3-dipole and a dipolarophile (e.g., an alkene) uchicago.edu | 5-membered ring uchicago.edu | Often concerted, but can be stepwise with zwitterionic intermediates. researchgate.netmdpi.com |

| [4+2] Cycloaddition (Diels-Alder) | A conjugated diene and a dienophile libretexts.org | 6-membered ring | Typically a concerted, one-step mechanism. libretexts.org |

Oxidation Mechanisms of Substituted Oxo Acids

The oxidation of molecules related to the succinic acid framework, particularly substituted 2-oxo acids, is a significant transformation. Class II aldolases, which are metalloenzymes, can catalyze the aldol (B89426) reaction between an electrophile (like an aldehyde) and a nucleophile (like pyruvic acid or its analogs) to form substituted 4-hydroxy-2-oxo acids. nih.gov The mechanism involves the coordination of a divalent metal ion in the active site to the enolized 2-oxo acid, which then attacks the carbonyl of the aldehyde. nih.gov

The resulting 4-hydroxy-2-oxo acid can then undergo oxidative decarboxylation. A common method involves using hydrogen peroxide (H₂O₂), which leads to the formation of a carboxylic acid with the loss of one carbon atom. nih.gov This process allows for the synthesis of complex, substituted carboxylic acids. The stereoselectivity of the initial aldol addition is a key factor in determining the stereochemistry of the final product. nih.gov

Characterization of Reaction Intermediates (e.g., zwitterionic, diradical species)

In many reaction mechanisms involving the succinic acid framework and its derivatives, short-lived intermediates are formed that are not part of the reactants or products. The nature of these intermediates dictates the reaction pathway and stereochemical outcome.

Zwitterionic Intermediates: A zwitterion is a neutral molecule with both positive and negative charges. In the context of cycloaddition reactions, a stepwise mechanism can proceed through a zwitterionic intermediate. researchgate.netmdpi.com The formation of such intermediates is favored by polar interactions between the reactants, the presence of substituents that can stabilize ionic centers, and polar solvents. nih.gov For example, the reaction of nitrones with certain alkenes has been proposed to proceed via zwitterionic intermediates, which can be detected or inferred through kinetic studies and the observation of acyclic side products. nih.gov However, computational studies using Density Functional Theory (DFT) have shown that some reactions expected to be stepwise are in fact concerted, one-step processes, even with polar interactions. nih.govmdpi.com

Diradical Intermediates: A diradical (or biradical) is a species containing two unpaired electrons. These intermediates are common in photochemical reactions and some thermal cycloadditions. For instance, photochemical [2+2] cycloadditions can involve the formation of a diradical intermediate. An unusual zwitterionic, diradical intermediate has been observed in photochemical electron-transfer substitution reactions between alkyl halides and Lewis bases. nih.gov The characterization of such transient species often requires advanced spectroscopic techniques or trapping experiments. The polar nature of the interactions in many cycloadditions involving nitrones and related species often excludes the possibility of a diradical mechanism in favor of a polar or zwitterionic pathway. nih.gov

Stereochemical Aspects of 2 3 Methoxyphenyl Succinic Acid

Chirality of the Succinic Acid Backbone

The chirality of 2-(3-Methoxyphenyl)succinic acid originates from the presence of a single stereocenter at the second carbon position of the succinic acid backbone, the carbon atom to which the 3-methoxyphenyl (B12655295) group is attached. This tetrahedral carbon is bonded to four different groups: a hydrogen atom, a carboxyl group (-COOH), a carboxymethyl group (-CH2COOH), and the 3-methoxyphenyl group. The presence of this chiral center means that the molecule is not superimposable on its mirror image, leading to the existence of two enantiomers: (R)-2-(3-Methoxyphenyl)succinic acid and (S)-2-(3-Methoxyphenyl)succinic acid.

These enantiomers possess identical physical and chemical properties in an achiral environment, such as melting point, boiling point, and solubility. However, they exhibit distinct behavior in the presence of other chiral entities, including their interaction with plane-polarized light, where one enantiomer will rotate the light in a clockwise direction (dextrorotatory, (+)) and the other in a counter-clockwise direction (levorotatory, (-)). The specific rotation is a characteristic property of each enantiomer.

Enantiomeric Excess Determination and Control in Synthetic Pathways

The synthesis of a single enantiomer of this compound is often a key objective in pharmaceutical and chemical research. This requires synthetic pathways that can control the stereochemical outcome and methods to accurately determine the enantiomeric excess (ee) of the product. Enantiomeric excess is a measure of the purity of a chiral substance, indicating how much more of one enantiomer is present compared to the other.

A common and effective method for obtaining enantiomerically pure forms of chiral acids like this compound is through classical resolution. This technique involves the reaction of the racemic acid with a chiral resolving agent to form a pair of diastereomeric salts. These diastereomers have different physical properties, such as solubility, allowing for their separation by fractional crystallization.

A pertinent example, although for the closely related compound 2-(3-methoxybenzyl)succinic acid, demonstrates this principle effectively. nih.gov In this study, the racemic acid was resolved using a chiral amine, (1R,2S)-2-(benzylamino)cyclohexylmethanol, as the resolving agent. nih.gov The process yielded the diastereomeric salt of the (R)-acid, which could be separated due to its lower solubility. nih.gov Following separation, the pure enantiomer can be recovered by treating the diastereomeric salt with an acid to remove the chiral resolving agent.

The enantiomeric excess of the resolved acid is typically determined using chiral high-performance liquid chromatography (HPLC). nih.govnih.gov This analytical technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation and allowing for their quantification. The choice of the chiral stationary phase and the mobile phase composition are critical for achieving good separation. researchgate.netnih.gov Polysaccharide-based chiral stationary phases, for instance, are widely used for the separation of acidic compounds. researchgate.netnih.gov

Table 1: Key Aspects of Enantiomeric Resolution and Determination

| Aspect | Description | Example Method/Technique |

| Chiral Resolving Agent | A chiral compound used to form diastereomeric salts with a racemic mixture. wikipedia.org | (1R,2S)-2-(benzylamino)cyclohexylmethanol nih.gov |

| Separation Technique | Method used to separate the formed diastereomeric salts based on their different physical properties. | Fractional Crystallization wikipedia.org |

| Enantiomeric Excess (ee) Determination | Analytical technique to quantify the ratio of the two enantiomers in a mixture. | Chiral High-Performance Liquid Chromatography (HPLC) nih.govnih.gov |

Diastereomeric Purity Assessment

When this compound is used as a starting material or intermediate in the synthesis of more complex molecules with multiple stereocenters, the formation of diastereomers is possible. Diastereomers are stereoisomers that are not mirror images of each other and have different physical and chemical properties. The assessment of diastereomeric purity is crucial to ensure the desired stereochemical outcome of a reaction.

The diastereomeric purity of a compound can be assessed using various analytical techniques, with Nuclear Magnetic Resonance (NMR) spectroscopy and chromatography being the most common.

NMR Spectroscopy: ¹H NMR spectroscopy can often be used to distinguish between diastereomers. The different spatial arrangement of atoms in diastereomers can lead to subtle differences in the chemical environments of their protons, resulting in distinct chemical shifts and coupling constants in the NMR spectrum. For molecules with multiple stereocenters, the complexity of the spectrum can increase, but two-dimensional NMR techniques can aid in the structural elucidation and determination of diastereomeric ratios.

Chromatography: Similar to enantiomeric excess determination, HPLC and Gas Chromatography (GC) can be powerful tools for separating and quantifying diastereomers. Since diastereomers have different physical properties, they can often be separated on a standard, achiral stationary phase. The choice of the column and the mobile phase is optimized to achieve the best possible separation of the diastereomeric peaks, allowing for the calculation of the diastereomeric ratio.

The development of diastereoselective synthetic methods aims to control the formation of a specific diastereomer. nih.gov For instance, in reactions involving the creation of a new stereocenter in a molecule that already contains one, the existing stereocenter can influence the stereochemical outcome of the reaction.

Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. By analyzing the magnetic properties of atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C), a precise map of the molecule's structure can be assembled.

Proton NMR spectroscopy provides information on the number of different types of protons, their electronic environments, and their proximity to other protons. In the ¹H NMR spectrum of 2-(3-Methoxyphenyl)succinic acid, specific chemical shifts (δ), multiplicities (singlet, doublet, triplet, multiplet), and coupling constants (J) are anticipated for each unique proton.

Experimental data obtained in deuterated methanol (B129727) (CD₃OD) reveals the following proton signals. rsc.org The aromatic protons on the 3-methoxyphenyl (B12655295) ring appear in the typical downfield region for aromatic compounds. The proton at the chiral center (C2) and the methylene (B1212753) protons of the succinic acid backbone appear at distinct upfield shifts. The methoxy (B1213986) group protons resonate as a sharp singlet.

Table 1: ¹H NMR Spectroscopic Data for this compound in CD₃OD rsc.org

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

|---|---|---|

| 7.25 - 7.21 | m | Aromatic H (1H) |

| 6.89 - 6.81 | m | Aromatic H (3H) |

| 4.01 (Calculated) | dd | CH (COOH) |

| 3.83 (s) | s | OCH ₃ |

| 3.10 (Calculated) | dd | CH ₂(COOH) |

| 2.62 (Calculated) | dd | CH ₂(COOH) |

Note: Some chemical shifts for the succinic acid moiety are calculated based on data for similar structures like 2-phenylsuccinic acid, as the specific multiplet breakdown was not fully detailed in the source. rsc.org Multiplicity is denoted as s (singlet), dd (doublet of doublets), and m (multiplet).

Carbon-13 NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives a distinct signal in the spectrum. The chemical shifts are indicative of the carbon's hybridization and electronic environment.

The carbonyl carbons of the two carboxylic acid groups are expected to resonate at the most downfield positions (typically 170-185 ppm). oregonstate.eduucl.ac.uk The aromatic carbons of the methoxyphenyl group appear in the 110-160 ppm range, while the aliphatic carbons of the succinic acid chain and the methoxy group carbon are found at the most upfield shifts. oregonstate.eduucl.ac.uk

Table 2: ¹³C NMR Spectroscopic Data for this compound in CD₃OD rsc.org

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| 177.0 (Calculated) | C =O (Carboxyl) |

| 175.7 | C =O (Carboxyl) |

| 158.3 (Calculated) | Ar-C -OCH₃ |

| 139.9 (Calculated) | Ar-C -CH |

| 129.8 | Aromatic C H |

| 121.7 (Calculated) | Aromatic C H |

| 112.1 (Calculated) | Aromatic C H |

| 56.0 (Calculated) | OC H₃ |

| 48.7 (Calculated) | Ar-C H(COOH) |

| 37.5 | C H₂(COOH) |

Note: Some chemical shifts are calculated or inferred from data for analogous compounds like 2-(2-methoxyphenyl)succinic acid and 2-phenylsuccinic acid for a more complete assignment. rsc.org

While 1D NMR spectra provide fundamental data, complex structures often require 2D NMR techniques for unambiguous assignment. ipb.pt These experiments reveal correlations between nuclei, confirming the molecular structure.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would be used to establish proton-proton coupling networks. For this compound, this would show correlations between the methine proton (CH) and the adjacent methylene protons (CH₂), as well as between neighboring protons on the aromatic ring. bmrb.io

HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment correlates directly bonded carbon and proton atoms. bmrb.iohmdb.ca An HSQC spectrum would definitively link each proton signal in the ¹H NMR spectrum to its corresponding carbon signal in the ¹³C NMR spectrum, for instance, confirming the assignment of the methoxy protons to the methoxy carbon.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment detects longer-range couplings between protons and carbons (typically over 2-3 bonds). bmrb.io This is crucial for connecting different fragments of the molecule. For example, it would show correlations from the aromatic protons to the benzylic carbon (C2 of the succinate (B1194679) chain) and from the methoxy protons to the aromatic carbon they are attached to (C3 of the phenyl ring), confirming the substitution pattern.

Vibrational Spectroscopy

Vibrational spectroscopy, including FTIR and Raman, probes the vibrational modes of molecules. The frequencies of these vibrations are characteristic of specific functional groups and bonds, providing a molecular fingerprint.

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes (stretching, bending, etc.). The spectrum is a plot of absorbance versus wavenumber (cm⁻¹). For this compound, characteristic absorption bands are expected for the carboxylic acid, aromatic ring, and ether functional groups.

Table 3: Predicted Characteristic FTIR Absorption Bands for this compound

| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group | Reference |

|---|---|---|---|

| 2500-3300 | O-H stretch (broad) | Carboxylic Acid | researchgate.net |

| 3000-3100 | C-H stretch | Aromatic | chalcogen.ro |

| 2850-2960 | C-H stretch | Aliphatic | researchgate.net |

| ~1700 | C=O stretch | Carboxylic Acid | researchgate.netresearchgate.net |

| 1580-1600, 1450-1500 | C=C stretch | Aromatic Ring | chalcogen.ro |

| ~1250 | C-O stretch (asymmetric) | Aryl Ether | nist.gov |

| ~1040 | C-O stretch (symmetric) | Aryl Ether | nist.gov |

The broad O-H stretch is a hallmark of the hydrogen-bonded dimers typical of carboxylic acids in the solid state. The strong carbonyl (C=O) absorption is also a key diagnostic peak. researchgate.net

Raman spectroscopy is a complementary technique to FTIR that involves the inelastic scattering of monochromatic light. While FTIR is sensitive to polar bonds, Raman spectroscopy is particularly useful for identifying non-polar, symmetric bonds and aromatic systems.

In the Raman spectrum of this compound, strong signals would be expected for the aromatic ring vibrations and the C-C backbone, while the O-H and C=O vibrations would generally be weaker compared to their FTIR absorptions. researchgate.netcapes.gov.br

Table 4: Predicted Characteristic Raman Shifts for this compound

| Raman Shift (cm⁻¹) | Vibrational Mode | Functional Group | Reference |

|---|---|---|---|

| ~3060 | C-H stretch | Aromatic | researchgate.net |

| ~1600 | C=C stretch (ring breathing) | Aromatic Ring | researchgate.net |

| ~1000 | Ring breathing mode | Substituted Benzene (B151609) | researchgate.net |

| 800-900 | C-C stretch | Succinic Acid Backbone | rsc.org |

The combination of these spectroscopic methods provides a comprehensive and unambiguous structural characterization of this compound.

Potential Energy Distribution Analysis

Potential Energy Distribution (PED) analysis is a computational method used to provide a detailed assignment of vibrational modes observed in infrared (IR) and Raman spectroscopy. This analysis, often performed using software like VEDA (Vibrational Energy Distribution Analysis), correlates the calculated vibrational frequencies from quantum chemical models with specific internal coordinates of the molecule, such as bond stretching, angle bending, and torsional motions. nist.govmdpi.com

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the elemental composition of a compound with high accuracy. By providing a mass measurement with a high degree of precision, HRMS allows for the unambiguous determination of the molecular formula. nih.gov For this compound (C₁₁H₁₂O₅), HRMS would be expected to yield a high-resolution mass that corresponds to its calculated exact mass.

In a typical analysis, the compound would be ionized, often using electrospray ionization (ESI), and the resulting ions analyzed by a high-resolution mass analyzer such as an Orbitrap or a time-of-flight (TOF) instrument. nih.gov The fragmentation pattern observed in the MS/MS spectrum would provide further structural information. For a carboxylic acid like this compound, characteristic fragmentation would likely involve the loss of H₂O, CO, and COOH moieties. While general fragmentation patterns for carboxylic acids are well-documented, specific high-resolution mass spectrometry data and detailed fragmentation analysis for this compound are not currently available in the public domain.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is used to study the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the excitation of electrons from lower to higher energy orbitals. The UV-Vis spectrum of this compound would be expected to show absorption bands characteristic of its chromophores: the methoxy-substituted benzene ring and the carboxylic acid groups.

The aromatic ring will exhibit π → π* transitions, which are typically strong and occur at shorter wavelengths. The carbonyl groups of the carboxylic acids will show both π → π* and n → π* transitions. The n → π* transitions are typically weaker and appear at longer wavelengths. dntb.gov.ua The position and intensity of these absorption bands can be influenced by the solvent used for the analysis. dntb.gov.ua A detailed study of the UV-Vis spectrum of this compound, including the assignment of electronic transitions and molar absorptivity values, has not been found in the surveyed literature.

X-ray Crystallography

Single Crystal X-ray Diffraction for Precise Molecular Structure Elucidation

For this compound, a single-crystal X-ray diffraction study would reveal the exact spatial orientation of the 3-methoxyphenyl group relative to the succinic acid backbone. It would also provide precise measurements of the C-C and C-O bond lengths in the carboxylic acid groups and the geometry of the hydrogen bonding network formed between adjacent molecules in the crystal. cymitquimica.com This information is crucial for understanding the solid-state properties of the compound. Despite the utility of this technique, there are no published reports detailing the single-crystal X-ray diffraction analysis of this compound, and therefore, no crystallographic data is available.

Advanced Analytical Methodologies for 2 3 Methoxyphenyl Succinic Acid and Its Analogs

Derivatization Strategies for Enhanced Detectability and Quantification

Derivatization is a chemical modification process used to convert an analyte into a product with improved analytical properties. For 2-(3-Methoxyphenyl)succinic acid and its analogs, derivatization is key for GC-MS analysis and can significantly enhance sensitivity in LC-MS/MS.

Silylation is a common derivatization technique for compounds containing active hydrogen atoms, such as those in carboxyl groups. Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are frequently used to replace the acidic protons with trimethylsilyl (B98337) (TMS) groups. uran.ua This process increases the volatility and thermal stability of the dicarboxylic acids, making them suitable for GC-MS analysis. researchgate.net

The reaction with BSTFA is typically carried out at an elevated temperature to ensure complete derivatization. uran.ua The resulting TMS-derivatives of succinic acid show characteristic fragmentation patterns in the mass spectrometer, which can be used for their identification and quantification. researchgate.nethmdb.ca For instance, the TMS derivative of succinic acid exhibits characteristic ions at m/z 247 and 147. researchgate.net

Optimized Silylation Conditions for Succinic Acid

| Parameter | Condition | Reference |

|---|---|---|

| Reagent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | uran.ua |

| Temperature | 70 °C | uran.ua |

| Time | 3-4 hours | uran.ua |

3-Nitrophenylhydrazine (3-NPH) is a derivatization reagent that has gained prominence for enhancing the detection of carboxylic acids in LC-MS/MS analysis. researchgate.netacs.org 3-NPH reacts with the carboxyl groups of compounds like this compound in the presence of a coupling agent, such as N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC). This derivatization improves the chromatographic retention of polar dicarboxylic acids on reversed-phase columns and significantly increases their ionization efficiency in mass spectrometry. acs.org

The 3-NPH derivatization can be performed under mild conditions, often at room temperature. acs.org This strategy has been successfully applied to a wide range of carboxyl-containing metabolites, leading to improved sensitivity and broader coverage in targeted metabolomics studies. researchgate.netacs.org The resulting derivatives produce specific and common fragment ions that can be used for reliable quantification in complex samples. acs.org

Quantitative Analysis Methods

The accurate quantification of this compound and its analogs is crucial for various applications, including process control, quality assurance, and metabolic studies. The analytical methods employed for this purpose are predominantly chromatographic techniques, which offer the necessary selectivity and sensitivity. This section details the principal quantitative analysis methods, drawing upon established procedures for succinic acid and its derivatives.

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with Mass Spectrometry (MS), are the most powerful and widely used techniques for the quantitative analysis of these compounds. The choice of method often depends on the sample matrix, the required sensitivity, and the available instrumentation.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the quantification of non-volatile and thermally labile compounds like this compound. Due to the inherent polarity of succinic acid derivatives, reversed-phase HPLC is a common approach.

HPLC with UV-Vis Detection

A straightforward and widely accessible method for the quantification of this compound involves HPLC with ultraviolet-visible (UV-Vis) detection. The presence of the methoxyphenyl group in the molecule provides a chromophore that allows for detection at specific UV wavelengths. In contrast, succinic acid itself has low UV absorption, necessitating detection at low wavelengths, typically around 205 nm. nih.gov The methoxyphenyl substituent is expected to enhance the UV absorptivity and allow for detection at a more selective wavelength, likely around 225 nm. nih.gov

A typical HPLC method would employ a C18 reversed-phase column. researchgate.net The mobile phase often consists of an aqueous buffer, such as dilute phosphoric acid or formic acid, mixed with an organic modifier like acetonitrile (B52724) or methanol (B129727). researchgate.netpragolab.cz Isocratic elution, where the mobile phase composition remains constant, can be effective for simpler sample matrices. researchgate.net For more complex mixtures, a gradient elution, where the proportion of the organic modifier is increased over time, may be necessary to achieve adequate separation from other components.

Validation of the HPLC method is essential to ensure its accuracy and reliability. This involves assessing parameters such as linearity, limit of detection (LOD), limit of quantification (LOQ), precision, and accuracy. For instance, a study on the HPLC analysis of various organic acids in wine demonstrated excellent linearity with correlation coefficients (R²) greater than 0.998 for all acids, including succinic acid. researchgate.net

Table 1: Example HPLC Method Parameters for the Analysis of Succinic Acid and its Analogs

| Parameter | Condition | Reference |

|---|---|---|

| Column | LiChrosorb RP-18 (250 × 4.6 mm I.D., 5 µm) | researchgate.net |

| Mobile Phase | 5 mM H₃PO₄ (pH 2.1) | researchgate.net |

| Flow Rate | 1 mL/min | researchgate.net |

| Detection | UV at 210 nm | researchgate.net |

| Linearity (R²) | > 0.998 | researchgate.net |

Liquid Chromatography-Mass Spectrometry (LC-MS)

For enhanced sensitivity and selectivity, particularly in complex biological or environmental samples, HPLC can be coupled with mass spectrometry. LC-MS combines the separation power of HPLC with the mass-analyzing capability of MS. This technique is especially useful for unequivocally identifying and quantifying target analytes at very low concentrations.

In a typical LC-MS method for dicarboxylic acids, a reversed-phase column is used for separation, and detection is performed using an electrospray ionization (ESI) source in negative ion mode. pragolab.cz The mass spectrometer can be operated in full scan mode to obtain mass spectra of the eluting compounds or in selected ion monitoring (SIM) mode for higher sensitivity, where only specific mass-to-charge ratios (m/z) corresponding to the analyte of interest are monitored. pragolab.czuran.ua

Table 2: Performance Characteristics of an LC-MS Method for Dicarboxylic Acids

| Parameter | Value | Reference |

|---|---|---|

| Column | Acclaim™ Organic Acid (OA) | pragolab.cz |

| Detection | ESI-MS (Negative Ion Mode) | pragolab.cz |

| Resolution (Rs) | ≥ 2.6 | pragolab.cz |

| Retention Time Reproducibility (RSD) | < 0.1% | pragolab.cz |

| Peak Area Reproducibility (RSD) | < 2.5% | pragolab.cz |

Gas Chromatography (GC)

Gas chromatography is another powerful technique for the quantitative analysis of succinic acid and its derivatives. However, due to their low volatility and polar nature, these compounds require a derivatization step to convert them into more volatile and thermally stable forms prior to GC analysis. glsciences.eu

Derivatization

The most common derivatization method for carboxylic acids in GC is silylation. uran.ua This process involves reacting the analyte with a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), to replace the acidic protons with trimethylsilyl (TMS) groups. uran.ualmaleidykla.lt The resulting TMS esters are significantly more volatile and exhibit better chromatographic behavior. The optimization of derivatization conditions, including the choice of reagent, reaction time, and temperature, is crucial for achieving complete and reproducible derivatization. uran.ua For instance, one study found that using BSTFA at 70°C for 3-4 hours provided optimal derivatization of succinic acid. uran.ua

Gas Chromatography-Mass Spectrometry (GC-MS)

Following derivatization, the samples are typically analyzed by GC-MS. The gas chromatograph separates the derivatized analytes, which are then detected and quantified by the mass spectrometer. GC-MS offers high sensitivity and specificity, and the resulting mass spectra provide structural information that confirms the identity of the analytes. nih.govresearchgate.net

Quantitative analysis is often performed in the selected ion monitoring (SIM) mode, where the mass spectrometer is set to detect only specific fragment ions characteristic of the derivatized analyte. uran.ua This approach significantly enhances the signal-to-noise ratio and lowers the detection limits. A study on the GC-MS analysis of succinic acid in nucleoside derivatives reported a linear relationship in the concentration range of 0.05-2.5% (w/w) with a correlation coefficient of 0.9997. nih.gov The within-day repeatability was found to be 1.25% RSD, and recoveries ranged from 99.8% to 102.6%. nih.gov

Table 3: Research Findings on GC-MS Quantitative Analysis of Succinic Acid Derivatives

| Parameter | Finding | Reference |

|---|---|---|

| Derivatization Agent | BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide) | uran.ua |

| Optimal Derivatization | 70°C for 3-4 hours | uran.ua |

| Linearity Range | 0.05-2.5% (w/w) | nih.gov |

| Correlation Coefficient (R²) | 0.9997 | nih.gov |

| Within-day Repeatability (RSD) | 1.25% | nih.gov |

| Recovery | 99.8% - 102.6% | nih.gov |

Synthetic Utility and Applications As a Chemical Building Block

Role as a Precursor in Multi-step Organic Synthesis

The structural framework of 2-(3-Methoxyphenyl)succinic acid makes it a valuable precursor in various multi-step synthetic pathways. Its dicarboxylic acid functionality allows for the selective formation of esters, amides, and other acid derivatives, while the methoxy-substituted phenyl ring can participate in or be modified through aromatic substitution reactions.

Aromatic hydrazides, known as crucial intermediates for synthesizing biologically active five-membered heterocycles like 1,3,4-oxadiazoles, can be derived from related structures. For instance, the related compound 2-(3-Methoxyphenyl)acetohydrazide (B1305507) is synthesized from the methyl ester of 2-(3-methoxyphenyl)acetic acid through a reaction with hydrazine (B178648) hydrate. researchgate.net This highlights a common pathway where the carboxylic acid function of an arylacetic acid is first esterified and then converted to a hydrazide, which can then be used to construct more complex heterocyclic systems.

Furthermore, the core structure is utilized in the synthesis of other important intermediates. For example, 2-(3-Methoxyphenyl)butanedinitrile, a recognized intermediate in the synthesis of various drugs, is synthesized from related starting materials. nih.gov The presence of the 3-methoxyphenyl (B12655295) group is a key feature in many pharmacologically active molecules, and this compound provides a reliable scaffold for introducing this moiety.

Building Block for Aromatic Succinic Anhydride (B1165640) Derivatives

One of the primary applications of succinic acids in synthesis is their conversion to the corresponding succinic anhydrides. These anhydrides are highly reactive acylating agents, particularly useful in Friedel-Crafts acylations to introduce a four-carbon chain onto an aromatic ring.

The conversion of a succinic acid to its anhydride is a dehydration reaction. In a laboratory setting, this is commonly achieved by heating the acid with a dehydrating agent such as acetyl chloride, phosphoryl chloride, or thionyl chloride. wikipedia.orgorgsyn.org A straightforward method involves refluxing the succinic acid with acetyl chloride, followed by cooling to crystallize the resulting anhydride. orgsyn.org Alternatively, thermal dehydration can also be employed. wikipedia.org

This methodology is directly applicable to this compound to form its corresponding anhydride, 2-(3-methoxyphenyl)succinic anhydride. This derivative retains the activated aromatic ring and possesses a reactive anhydride functional group, making it a valuable intermediate for further elaboration. For example, aromatic succinic anhydrides are key reactants in Friedel-Crafts reactions. The acylation of aromatic compounds with succinic anhydride is a widely used industrial process, for instance, in the synthesis of the non-steroidal anti-inflammatory drug Fenbufen. wikipedia.orgorgsyn.org

The general reaction for the formation of a succinic anhydride from succinic acid is shown below:

(CH₂CO₂H)₂ → (CH₂CO)₂O + H₂O

This reaction can be applied to substituted succinic acids like this compound to generate a variety of functionalized succinic anhydride building blocks.

Scaffold for Derivatives with Potential for Structure-Activity Relationship Studies in Chemical Biology

The concept of using a central molecular scaffold to generate a library of related compounds is fundamental to medicinal chemistry and structure-activity relationship (SAR) studies. SAR investigations are crucial for optimizing a lead compound to enhance its biological activity and selectivity. nih.gov

The this compound framework is an attractive scaffold for such studies. The two carboxylic acid groups offer points for diversification, allowing for the synthesis of a wide array of amides and esters. The methoxyphenyl ring can also be modified, for example, by demethylation to the corresponding phenol (B47542), followed by the introduction of different alkyl or aryl ethers.

The 3-methoxyphenyl group itself is a common feature in many biologically active compounds. For instance, SAR studies on novel analgesics have explored derivatives containing a 3-methoxyphenyl moiety, leading to the identification of potent compounds. nih.gov In other research, derivatives of betulinic acid were prepared using 2,2-dimethylsuccinic acid, and the resulting compounds were evaluated for their anti-HIV activity, demonstrating the utility of the succinic acid moiety in creating diverse structures for biological screening. nih.gov

By systematically modifying the different parts of the this compound molecule, chemists can generate a library of analogs. These compounds can then be tested in biological assays to determine how specific structural changes affect their activity, providing valuable insights for the rational design of new therapeutic agents. nih.gov

Design and Synthesis of Chemically Related Molecules

The structural motifs present in this compound are found in a variety of other molecules, and the synthetic principles used to modify it can be applied to create a broad range of chemically related compounds. The design of new molecules often involves combining known pharmacophores or reactive functional groups to achieve desired properties.

The synthesis of new molecules can involve several strategies starting from or related to the this compound structure:

Derivatization of Carboxylic Acids: The carboxylic acid groups can be converted into a wide range of functional groups, including esters, amides, and hydrazides. For example, reacting the acid with an amine in the presence of a coupling agent would yield the corresponding amide. The synthesis of novel carboxamides derived from N-benzimidazole has been explored, showcasing the modification of carboxylic acid functionalities. mdpi.com

Reactions involving the Aromatic Ring: The methoxy-substituted phenyl ring can undergo electrophilic substitution reactions, allowing for the introduction of additional functional groups such as nitro or halogen groups.

Use of Related Building Blocks: Synthetic chemists often use closely related starting materials to access different target molecules. For instance, instead of the succinic acid, one might start with 2-(3-methoxyphenyl)acetic acid and build complexity from there. The synthesis of 2-(3-methoxyphenyl)acetohydrazide is an example of creating a useful intermediate from a related acid. researchgate.net Similarly, the synthesis of thiophene (B33073) and thieno[2,3-d]pyrimidine (B153573) derivatives as potential kinase inhibitors demonstrates the design and synthesis of complex heterocyclic systems that may incorporate substructures related to the methoxyphenyl group. mdpi.com

Future Perspectives in 2 3 Methoxyphenyl Succinic Acid Research

Development of Novel and Sustainable Synthetic Routes

The future of synthesizing 2-(3-Methoxyphenyl)succinic acid is geared towards developing greener, more efficient, and economically viable methods. This aligns with the broader trend in the chemical industry to move away from petroleum-based feedstocks and towards renewable resources. mcgill.canih.gov

Traditionally, succinic acid and its derivatives have been produced through chemical processes using petroleum-derived maleic anhydride (B1165640). mcgill.canih.gov However, significant research has focused on bio-based production through the fermentation of renewable feedstocks by microorganisms. researchgate.net Strains like Actinobacillus succinogenes, Anaerobiospirillum succiniciproducens, and engineered Escherichia coli have been identified as potent producers of succinic acid. nih.govresearchgate.netresearchgate.net The use of agro-industrial byproducts as low-cost carbon sources further enhances the sustainability of this approach. researchgate.net

Future research will likely focus on adapting these biotechnological routes for the specific synthesis of aryl-substituted succinic acids. This could involve:

Metabolic Engineering: Genetically modifying microbial strains to create pathways that can incorporate a methoxyphenyl group onto a succinic acid backbone.

Chemo-enzymatic Synthesis: Combining biological fermentation to produce a precursor with subsequent chemical steps to introduce the aromatic moiety, offering a hybrid approach that leverages the strengths of both catalysis types.

Novel Catalysis: Developing new homogeneous or heterogeneous catalysts for the direct and selective synthesis from simple, renewable starting materials, potentially improving upon existing chemical routes.

A comparison of traditional and emerging sustainable approaches is outlined below:

| Feature | Petrochemical Route | Bio-based Fermentation Route |

| Starting Materials | n-butane, benzene (B151609) (fossil fuels) mcgill.ca | Glucose, glycerol, biomass mdpi.comresearchgate.net |

| Primary Process | Catalytic hydrogenation of maleic anhydride nih.gov | Microbial fermentation nih.govresearchgate.net |

| Environmental Impact | Higher greenhouse gas emissions nih.gov | Lower carbon footprint, utilization of waste streams nih.govresearchgate.net |

| Economic Driver | Dependent on volatile oil prices mdpi.com | Potential for lower costs with process optimization nih.gov |

The ultimate goal is to establish a production method for this compound that is not only high-yielding and pure but also aligns with the principles of green chemistry. mcgill.ca

Advanced Mechanistic Investigations

A deep understanding of reaction mechanisms is fundamental to optimizing synthetic routes, improving yields, and controlling stereochemistry. For this compound, future mechanistic investigations will be crucial for refining both existing and novel synthetic strategies.

Key areas for future mechanistic study include:

Enzymatic Pathways: In bio-based routes, elucidating the specific enzymatic steps and metabolic fluxes involved in the biosynthesis of aryl-substituted succinates is essential. nih.govresearchgate.net Understanding the substrate specificity and catalytic mechanism of the enzymes involved can guide protein engineering efforts to create more efficient microbial factories.

Catalytic Cycles: For chemical syntheses, detailed studies of the catalytic cycle, including the nature of the active species, transition states, and potential deactivation pathways, are necessary. This knowledge is critical for designing more robust and efficient catalysts. nih.gov

Computational Analysis: Quantum chemical calculations, such as Density Functional Theory (DFT), can provide invaluable insights into reaction pathways that are difficult to probe experimentally. nih.gov As demonstrated in studies of related molecules, computational analysis can help elucidate charge distribution and predict the reactivity of intermediates, thereby explaining the reaction's outcome. nih.gov This predictive power can accelerate the development of new reactions.

By thoroughly investigating the underlying mechanisms, researchers can move beyond empirical process optimization to a more rational, knowledge-based design of synthetic protocols for this compound.

Exploration of New Derivatization Pathways and Functional Group Interconversions

The two carboxylic acid groups and the methoxyphenyl ring of this compound make it a versatile platform for creating a wide range of derivatives with potentially novel properties. Future research will undoubtedly explore these derivatization pathways.

The carboxylic acid moieties are prime targets for Functional Group Interconversion (FGI) , a cornerstone of organic synthesis that allows for the transformation of one functional group into another. ub.edusolubilityofthings.comfiveable.me Potential transformations include:

Polymer Synthesis: Succinic acid is a known precursor for biodegradable polymers like polyesters (e.g., polybutylene succinate (B1194679) or PBS) and polyamides. researchgate.netfraunhofer.de The presence of the methoxyphenyl group could impart unique thermal or mechanical properties to such polymers.

Esterification and Amidation: Conversion to diesters, diamides, or mixed ester-amides can generate molecules with applications as solvents, plasticizers, or pharmaceutical intermediates. fraunhofer.dewikipedia.org

Reduction: The carboxylic acid groups can be reduced to alcohols, leading to the formation of diols, which are also valuable chemical intermediates. wikipedia.org

Anhydride Formation: Dehydration of the diacid can yield the corresponding cyclic anhydride, a reactive intermediate for further synthesis. wikipedia.org

The aromatic ring also offers opportunities for modification, such as demethylation of the methoxy (B1213986) group to a phenol (B47542) or the introduction of other substituents to modulate the molecule's electronic or steric properties.

| Potential Derivative | Functional Group Transformation | Potential Application Area |

| Polyesters/Polyamides | Polycondensation at carboxyl groups | Biodegradable plastics, synthetic fibers fraunhofer.de |

| Diethyl ester | Esterification of both carboxyl groups | Chemical intermediate, substrate in condensations wikipedia.org |

| Diol derivative | Reduction of both carboxyl groups | Precursor for solvents like THF, 1,4-butanediol (B3395766) wikipedia.org |

| Cyclic Anhydride | Intramolecular dehydration | Reactive intermediate for synthesis wikipedia.org |

| Phenolic derivative | O-demethylation of the methoxy group | Pharmaceutical or polymer precursor |

Exploring these pathways will expand the chemical space accessible from this compound, potentially leading to new materials and biologically active compounds.

Synergistic Application of Computational and Experimental Methodologies for Rational Design

The integration of computational and experimental techniques represents a powerful paradigm in modern chemical research, enabling the rational design of molecules with tailored properties and accelerating the discovery process. nih.govnih.gov This synergy will be pivotal in advancing the research of this compound and its analogs.

The roles of each methodology are complementary:

Computational Methods: Computer-aided drug design (CADD) and materials modeling allow for the rapid in silico screening of virtual libraries of compounds. nih.govsysrevpharm.org Techniques like molecular docking, quantitative structure-activity relationship (QSAR) studies, and molecular dynamics simulations can predict the biological activity or physical properties of hypothetical derivatives, prioritizing the most promising candidates for synthesis. nih.gov

Experimental Methods: Laboratory synthesis provides the actual molecules for testing, while analytical techniques like X-ray crystallography and NMR spectroscopy offer definitive proof of structure. nih.gov Biological assays and physical property measurements validate (or invalidate) the computational predictions.

A prime example of this synergy is the use of DFT calculations to complement experimental data from X-ray diffraction. nih.govresearchgate.net While diffraction can determine the atomic arrangement in a crystal, computational geometry optimization can confirm the structure's stability and help reliably place hydrogen atoms, confirming details like protonation states in a salt. nih.govresearchgate.net

| Methodology | Role in Rational Design | Specific Techniques |

| Computational | Prediction, Screening, Hypothesis Generation | Molecular Docking, QSAR, DFT Calculations, Molecular Dynamics nih.govnih.govnih.gov |

| Experimental | Synthesis, Validation, Structural Elucidation | Organic Synthesis, X-ray Crystallography, NMR, Biological Assays nih.govchemrxiv.org |

By using computational tools to guide experimental work, researchers can avoid the costly and time-consuming synthesis of unpromising compounds and focus resources on molecules with the highest probability of success. This synergistic approach will be essential for efficiently exploring the potential of this compound in fields ranging from materials science to medicinal chemistry.

Q & A

Basic Questions

Q. How can researchers reliably identify and characterize 2-(3-Methoxyphenyl)succinic acid in complex biological or chemical mixtures?

- Methodological Answer : Ultra-performance liquid chromatography (UPLC) coupled with chemical pattern recognition is a robust approach. For instance, UPLC fingerprinting can resolve 19 characteristic peaks in plant extracts, with specific markers such as 2-hydroxy-3-[(4-hydroxy-3-methoxybenzyl)oxy] succinic acid. This method allows differentiation of structurally similar compounds and validation via similarity analysis across diverse samples . Additionally, LC-MS/MS can be optimized for low-molecular-weight organic acids, though sample preparation (e.g., derivatization) must be tailored to enhance sensitivity and specificity .

Q. What synthetic routes are commonly employed to produce this compound, and how are yields quantified?

- Methodological Answer : Catalytic oxidation of aromatic precursors (e.g., furfural derivatives) using hydrogen peroxide over sulfonated polymer catalysts is a viable route. Kinetic modeling of such reactions can predict yield optimization by tracking intermediates like 2-hydroxyfuran and 2(3H)-furanone. Reaction networks are solved numerically to estimate activation energies and rate constants, validated via statistical parameter correlation analysis . Quantification of succinic acid derivatives is achieved through targeted metabolomics, using stable isotope dilution or external calibration curves in LC-MS/MS .

Q. Which analytical techniques are most suitable for quantifying this compound in metabolic studies?

- Methodological Answer : High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) are gold standards. For example, UV-MALDI-MS and IR-MALDI-MS enable high-precision mass determination in nucleic acid-metabolite interaction studies. In clinical contexts, serum methylmalonic acid quantification via LC-MS/MS can be adapted for succinic acid derivatives, with adjustments to mobile phase composition (e.g., acidic buffers) to enhance retention and resolution .

Advanced Research Questions

Q. How can experimental designs like Plackett-Burman and central composite designs optimize the production or isolation of this compound?

- Methodological Answer : Plackett-Burman designs efficiently screen critical variables (e.g., pH, temperature, substrate concentration) in preliminary studies. For example, an 8-variable Plackett-Burman matrix identified key factors influencing succinic acid yield in microbial fermentations . Subsequent central composite designs (CCD) refine optimal conditions through response surface methodology, enabling quadratic modeling of interactions between variables. This dual-stage approach minimizes resource expenditure while maximizing yield .

Q. How should researchers resolve contradictions in data regarding the metabolic roles or pathways involving this compound?

- Methodological Answer : Discrepancies often arise from differing experimental models (e.g., in vitro vs. in vivo systems). To address this, flux balance analysis (FBA) can map metabolic pathways in cellular models, while isotopic tracer studies (e.g., ¹³C-labeled substrates) track carbon fate. For instance, OXCT1-mediated succinylation of proteins like LACTB was validated using site-specific mutagenesis and Western blotting, resolving ambiguities in enzymatic activity . Customized research projects incorporating pathway inhibition or gene knockout models further clarify mechanistic contributions .

Q. What role does this compound play in plant-microbe interactions, and how can its effects be mechanistically studied?

- Methodological Answer : In symbiotic systems like Sinorhizobium meliloti and Medicago truncatula, succinic acid derivatives regulate nutrient exchange and signal transduction. Transcriptomic profiling (RNA-seq) of root nodules under varying succinate levels can identify differentially expressed genes. Molecular docking studies may predict interactions with plant receptors, while genetic engineering of succinate dehydrogenase (SDH) mutants can validate functional roles in vivo .

Q. What advanced kinetic modeling approaches are applicable to study the degradation or transformation of this compound in environmental systems?